Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate
Overview
Description
Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate is an organic compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a boron atom within a six-membered ring structure, which is fused to a benzoate group. It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of 2-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the formation of the boronic ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the boronic ester to boranes.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include boronic acids, boranes, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura coupling reactions.
Biology: The compound is explored for its potential in drug discovery and development, especially in the design of boron-containing pharmaceuticals.
Medicine: Research is ongoing to investigate its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can interact with hydroxyl and amino groups, facilitating the formation of boron-oxygen and boron-nitrogen bonds. These interactions are crucial in its applications in catalysis and drug design .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
- 2-(2-Carbethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
- 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid Ethyl Ester
Uniqueness
Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate is unique due to its specific structural configuration, which imparts distinct reactivity and stability. The presence of the boron atom within the six-membered ring enhances its ability to participate in various chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BO4/c1-2-15-12(14)10-6-3-4-7-11(10)13-16-8-5-9-17-13/h3-4,6-7H,2,5,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJJRUITQLOHBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=CC=C2C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657044 | |
Record name | Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850567-60-1 | |
Record name | Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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